molecular formula C25H21N3O7 B11056849 ethyl 4-[3-(3-nitrophenyl)-5,7-dioxo-3a,4,4a,5,7,7a,8,8a-octahydro-6H-4,8-methano[1,2]oxazolo[4,5-f]isoindol-6-yl]benzoate

ethyl 4-[3-(3-nitrophenyl)-5,7-dioxo-3a,4,4a,5,7,7a,8,8a-octahydro-6H-4,8-methano[1,2]oxazolo[4,5-f]isoindol-6-yl]benzoate

Cat. No.: B11056849
M. Wt: 475.4 g/mol
InChI Key: OHAAUMHTNZXCHI-UHFFFAOYSA-N
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Description

Ethyl 4-[3-(3-nitrophenyl)-5,7-dioxo-3a,4,4a,5,7,7a,8,8a-octahydro-6H-4,8-methano[1,2]oxazolo[4,5-f]isoindol-6-yl]benzoate is a complex organic compound with a unique structure that includes multiple functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 4-[3-(3-nitrophenyl)-5,7-dioxo-3a,4,4a,5,7,7a,8,8a-octahydro-6H-4,8-methano[1,2]oxazolo[4,5-f]isoindol-6-yl]benzoate involves multiple steps. The starting materials typically include ethyl benzoate and 3-nitrobenzaldehyde. The reaction proceeds through a series of condensation and cyclization reactions under controlled conditions. Common reagents used in these reactions include strong acids or bases, and the reactions are often carried out under reflux conditions to ensure complete conversion of the starting materials .

Industrial Production Methods

In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Industrial production may also involve the use of continuous flow reactors to improve efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-[3-(3-nitrophenyl)-5,7-dioxo-3a,4,4a,5,7,7a,8,8a-octahydro-6H-4,8-methano[1,2]oxazolo[4,5-f]isoindol-6-yl]benzoate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include reducing agents such as hydrogen gas or sodium borohydride for reduction reactions, and oxidizing agents such as potassium permanganate for oxidation reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure selectivity and yield .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield an amine derivative, while oxidation can introduce additional oxygen-containing functional groups .

Scientific Research Applications

Ethyl 4-[3-(3-nitrophenyl)-5,7-dioxo-3a,4,4a,5,7,7a,8,8a-octahydro-6H-4,8-methano[1,2]oxazolo[4,5-f]isoindol-6-yl]benzoate has several scientific research applications:

Mechanism of Action

The mechanism of action of ethyl 4-[3-(3-nitrophenyl)-5,7-dioxo-3a,4,4a,5,7,7a,8,8a-octahydro-6H-4,8-methano[1,2]oxazolo[4,5-f]isoindol-6-yl]benzoate involves its interaction with molecular targets such as enzymes and receptors. The compound’s structure allows it to bind to specific sites on these targets, modulating their activity. This can lead to changes in cellular pathways and biological responses .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl 4-[3-(3-nitrophenyl)-5,7-dioxo-3a,4,4a,5,7,7a,8,8a-octahydro-6H-4,8-methano[1,2]oxazolo[4,5-f]isoindol-6-yl]benzoate is unique due to its complex structure, which includes multiple fused rings and functional groups.

Properties

Molecular Formula

C25H21N3O7

Molecular Weight

475.4 g/mol

IUPAC Name

ethyl 4-[5-(3-nitrophenyl)-9,11-dioxo-3-oxa-4,10-diazatetracyclo[5.5.1.02,6.08,12]tridec-4-en-10-yl]benzoate

InChI

InChI=1S/C25H21N3O7/c1-2-34-25(31)12-6-8-14(9-7-12)27-23(29)18-16-11-17(19(18)24(27)30)22-20(16)21(26-35-22)13-4-3-5-15(10-13)28(32)33/h3-10,16-20,22H,2,11H2,1H3

InChI Key

OHAAUMHTNZXCHI-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)N2C(=O)C3C4CC(C3C2=O)C5C4C(=NO5)C6=CC(=CC=C6)[N+](=O)[O-]

Origin of Product

United States

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